Lipophilicity (LogP) Comparison Among Analogs
The computed partition coefficient (XLogP3) of the target compound is 2.6, which is significantly higher than 4-methoxycinnamic acid (1.7) [1]. This represents a logD shift of +0.9, indicating greater membrane permeability potential. The isopropoxy derivative offers a middle ground between the polar methoxy analog and the more lipophilic but non-ether para-isopropyl analog (XLogP3 of 3.1) [1]. This quantifiable difference is crucial for selecting compounds in drug design where fine-tuning bioavailability is required. Note: 4-ethoxy and 4-propoxy cinnamic acids are not used as comparators due to their absence from authenticated databases; the methoxy analog is the most commonly used 4-alkoxy reference.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 4-Methoxycinnamic acid: 1.7; 4-Isopropylcinnamic acid: 3.1 |
| Quantified Difference | +0.9 vs. 4-methoxy; -0.5 vs. 4-isopropyl |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A logP increase of 0.9 units is associated with a roughly 8-fold increase in membrane partitioning, which directly impacts decisions for optimizing oral bioavailability or designing cell-permeable probes.
- [1] PubChem. (2025). XLogP3 Computed Properties: CID 250097 (4-isopropoxycinnamic acid), CID 700809 (4-methoxycinnamic acid), CID 700901 (4-isopropylcinnamic acid). National Center for Biotechnology Information. View Source
